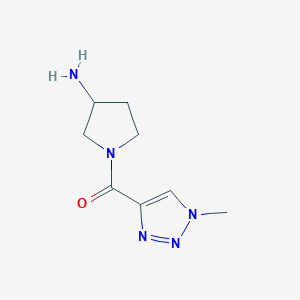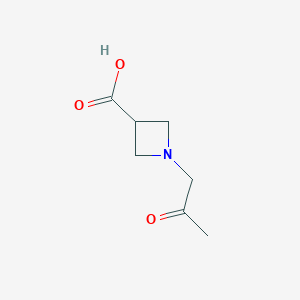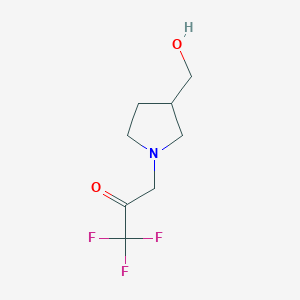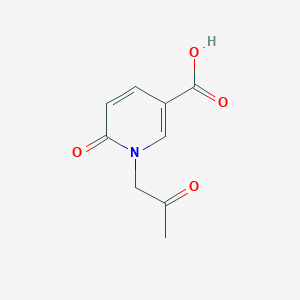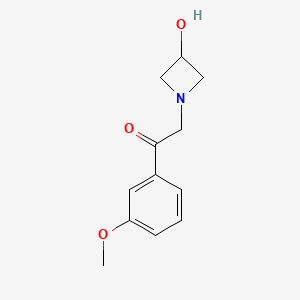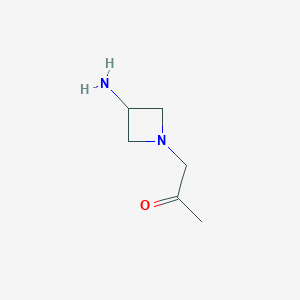
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol
Overview
Description
“(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H29NO and a molecular weight of 239.4 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for drug design and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol” consists of a piperidine ring attached to a 3,3,5-trimethylcyclohexyl group and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmaceutical Research Vasodilator Synthesis
The compound 3,3,5-Trimethylcyclohexanol is a precursor to the vasodilator cyclandelate . Given the structural similarity, “(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol” could potentially be explored for synthesizing novel vasodilators.
Dermatological Applications Sunscreen Component
Homosalate, a component in sunscreens, can also be synthesized from 3,3,5-Trimethylcyclohexanol . The compound may serve as a novel ingredient in sunscreen formulations.
3. Chemical Warfare Research: Nerve Agent Precursor The related compound is a precursor to the VP nerve agent . While this is a sensitive application, it indicates potential research interest in chemical defense.
4. Flavor and Fragrance Industry: Mint Flavoring With 3,3,5-Trimethylcyclohexanol having a mint flavor , the compound could be investigated for use in flavoring agents or fragrances.
Catalysis and Synthesis Research
The synthesis process of related compounds involves hydrogenation reactions . The compound could be involved in research for new catalytic processes or synthetic routes.
Analytical Chemistry Spectroscopy and Chromatography
The absorption peaks of hydroxyl groups and other functional groups are important for analytical methods like spectroscopy and chromatography .
Material Science Polymer Research
The compound’s derivatives could be used in polymer synthesis or modification to alter material properties .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its structure and the intended therapeutic effect.
properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12-8-14(10-15(2,3)9-12)16-6-4-13(11-17)5-7-16/h12-14,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKFGRZXLJOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



